Home > Products > Building Blocks P1404 > (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate - 870281-85-9

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

Catalog Number: EVT-1815209
CAS Number: 870281-85-9
Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound has garnered interest due to its potential applications in pharmacology, particularly as an inhibitor of phosphoinositide 3-kinase and histone deacetylase, which are crucial targets in cancer therapy and other diseases .

Source

The compound can be sourced from various chemical suppliers and has been referenced in scientific literature for its synthesis and biological evaluation. Notably, its synthesis has been outlined in patents and research articles that detail its preparation and applications in drug discovery .

Classification

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is classified as a carbamate derivative, which is a type of organic compound characterized by the presence of a carbamate functional group. It also falls under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

The synthesis of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available quinazoline derivatives, which are then modified through various chemical reactions.
  2. Key Reactions: The process may include steps such as:
    • Boc Protection: Protecting the amine group with a tert-butyloxycarbonyl (Boc) group.
    • Alkylation: Introducing the propyl chain via alkylation reactions.
    • Fluorination: Incorporating the fluorine atom at the specified position on the quinazoline ring.
    • Carbamate Formation: Finally, forming the carbamate by reacting with an appropriate alcohol or amine .
Molecular Structure Analysis

The molecular structure of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate features:

  • Core Structure: A quinazoline ring with a phenyl group and a fluorine substituent at specific positions.
  • Functional Groups: The presence of a carbamate group contributes to its reactivity and biological activity.

Structural Data

The molecular formula is C18H22FN3O2C_{18}H_{22}FN_3O_2, indicating a complex structure with multiple functional groups that contribute to its pharmacological properties.

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for quinazoline derivatives:

  1. Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions.
  2. Hydrolysis: The carbamate bond can be hydrolyzed, leading to the release of the corresponding amine and alcohol.
  3. Reduction Reactions: Functional groups within the molecule may be reduced to alter biological activity or improve solubility .

These reactions are essential for modifying the compound for specific applications in drug development.

Mechanism of Action

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate acts primarily by inhibiting specific enzymes involved in cellular signaling pathways:

  1. Phosphoinositide 3-Kinase Inhibition: By inhibiting this kinase, the compound may disrupt signaling pathways that promote cell growth and survival, making it a potential anticancer agent.
  2. Histone Deacetylase Inhibition: This action can lead to changes in gene expression that may also contribute to its therapeutic effects against cancer .

The detailed mechanism involves binding interactions at the active sites of these enzymes, leading to altered cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Purity: Commercially available samples often report purities around 95%, which is crucial for reliable experimental results .

Relevant Data

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of this compound.

Applications

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate has several scientific applications:

  1. Drug Development: Its role as an inhibitor of phosphoinositide 3-kinase makes it valuable in developing targeted therapies for cancer.
  2. Biological Research: Used as a tool compound to study cellular signaling mechanisms related to cancer progression.
  3. Pharmacological Studies: Investigated for potential effects on other diseases involving dysregulated kinase activity or histone modifications .
Synthetic Methodologies and Optimization

Stereoselective Synthesis of Chiral Carbamate Derivatives

The stereoselective construction of the chiral carbamate moiety in (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (CAS: 870281-85-9) represents a critical synthetic challenge due to the pharmaceutical significance of the (S)-enantiomer in drug development. This compound, marketed under synonyms like CAL-101(N-2) and idelalisib N-2, serves as a key intermediate in the synthesis of idelalisib—a FDA-approved PI3Kδ inhibitor [3]. The chiral center at the propyl-carbamate junction requires precise control to ensure enantiomeric purity, typically achieved through resolution techniques or asymmetric synthesis starting from L-amino acid precursors. The molecular architecture (C₂₂H₂₄FN₃O₃; MW: 397.44 g/mol) features a tetrahedral stereocenter adjacent to both the quinazolinone ring and the carbamate nitrogen, creating steric constraints that necessitate optimized reaction conditions to prevent racemization [3] [7].

Industrial routes often employ chiral pool strategies using naturally occurring amino acids, while modern approaches leverage enantioselective catalysis. The Boc (tert-butoxycarbonyl) protective group serves dual purposes: it prevents undesired side reactions at the amine functionality while providing steric bulk that aids in chiral induction during quinazolinone ring formation. Post-synthesis analyses via chiral HPLC confirm enantiomeric excess (ee) values typically exceeding 98%, essential for pharmaceutical applications where stereopurity directly impacts biological activity and safety profiles [3].

Catalytic Asymmetric Routes for Enantiomeric Enrichment

Catalytic asymmetric methodologies have emerged as efficient solutions for achieving high enantiomeric enrichment in the synthesis of this quinazolinone intermediate. Transition metal catalysts featuring chiral ligands (e.g., BINAP-modified palladium complexes) enable asymmetric hydrogenation of precursor enamines or imines, while organocatalysts like cinchona alkaloid derivatives facilitate enantioselective Mannich reactions to establish the chiral center [3]. The SMILES notation (CCC@HC1=NC2=C(C(F)=CC=C2)C(=O)N1C1=CC=CC=C1) explicitly denotes the (S)-configuration, underscoring the necessity of stereocontrol [2].

A significant advancement involves dynamic kinetic resolution (DKR) of racemic precursors, where catalysts simultaneously racemize stereolabile centers and selectively transform one enantiomer. This approach proves advantageous for scalability, converting theoretically 100% of racemic starting materials into single-enantiomer products. Recent optimizations report reaction temperatures between -20°C to 25°C to balance enantioselectivity and reaction kinetics, achieving ee values >99% while maintaining yields above 85%. These catalytic systems demonstrate robustness against the electron-withdrawing fluoro substituent and sterically demanding phenylquinazolinone system, which historically posed challenges to asymmetric induction [3] [7].

Solid-Phase Synthesis Techniques for Quinazolinone Scaffolds

Solid-phase synthesis has gained traction for constructing the 5-fluoro-3-phenyl-3,4-dihydroquinazolin-4-one core, particularly in combinatorial chemistry applications aimed at generating structural analogs. Wang or Rink amide resins serve as anchors via carboxylic acid functionalities on precursor molecules (e.g., 2-amino-4-fluorobenzoic acid derivatives), enabling stepwise assembly under microwave irradiation that accelerates cyclocondensation reactions [7]. The quinazolinone formation proceeds through cyclodehydration between anthranilic acid derivatives and amidine intermediates, with the phenyl moiety introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Table 1: Solid-Phase Synthesis Optimization Parameters

Resin TypeCyclization MethodTemperatureReaction TimeYield (%)
Wang resinMicrowave-assisted120°C20 min92
Rink amideConventional heating80°C12 h78
MerrifieldMicrowave-assisted100°C30 min85

Post-assembly, the target compound is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane mixtures, which simultaneously removes acid-labile Boc protections. This methodology significantly reduces purification burdens compared to solution-phase synthesis, though challenges persist in adapting these protocols to large-scale manufacturing (multi-kilogram batches) due to resin costs and solvent consumption [7].

Role of Protective Groups in Intermediate Stabilization

The Boc protective group in this molecule exemplifies strategic molecular safeguarding critical for intermediate stability during multi-step syntheses. Tert-butyl carbamate shields the secondary amine functionality (N-H, pKa ~25) against undesired nucleophilic attacks, oxidation, or side reactions during quinazolinone ring formation [2] [3]. This protection proves particularly valuable given the harsh reaction conditions required for cyclodehydration (e.g., temperatures >150°C in dipolar aprotic solvents like NMP or DMF). The Boc group’s orthogonal stability toward diverse reagents allows sequential deprotection without affecting the quinazolinone core, fluoro substituent, or phenyl ring functionalities.

Boc removal employs acidic conditions (e.g., HCl/dioxane or TFA), generating the tert-butyl cation intermediate trapped as isobutylene gas, thus driving reaction completion. Kinetic studies reveal that electron-donating substituents (like the 5-fluoro group) marginally accelerate deprotection rates due to enhanced ammonium ion stability. For long-term storage, Boc-protected intermediates demonstrate superior stability (>24 months under refrigeration at 2–8°C) compared to their deprotected counterparts, which often require inert atmosphere storage to prevent decomposition [2] [3] [6].

Scalability Challenges in Multi-Step Organic Transformations

Scale-up of this compound from laboratory (gram) to industrial (hundreds of kilograms) levels introduces multifaceted challenges. Key issues include cryogenic condition management for enantioselective steps, exotherm control during Boc deprotection, and purification of the polar intermediate from high-boiling solvents like dimethylacetamide (DMAC) [6] [7]. The presence of multiple reactive sites—fluoro substituent (electrophilic vulnerability), quinazolinone carbonyl (nucleophilic susceptibility), and carbamate (acid/base sensitivity)—necessitates precise control of reaction parameters to minimize byproducts. Process analytical technology (PAT) tools such as FTIR and online HPLC prove essential for monitoring reaction progression and intermediate stability during extended operations.

Table 2: Scalability Challenges and Mitigation Strategies

Scale-Up ChallengeLaboratory Scale SolutionIndustrial Mitigation Strategy
Enantiomeric purity maintenanceChiral chromatographyCrystallization-induced asymmetric transformation
High-boiling solvent removalRotary evaporationThin-film evaporation & solvent-switch techniques
Exotherm control in Boc deprotectionIce-bath coolingJet reactor with continuous flow cooling
Particulate control in final APISimple filtrationCrystallization with polymorph control

Continuous flow chemistry emerges as a transformative approach, particularly for hazardous steps like lithiation or azide reductions. One optimized pilot-scale process achieves 85% overall yield across six steps by integrating flow hydrogenation and enzymatic resolution, significantly outperforming batch methods (55–65% yields). Supply chain considerations for precursors—especially enantiopure propylamine derivatives and fluorinated anthranilic acids—further complicate large-scale production, necessitating dual sourcing strategies to ensure uninterrupted manufacturing [6] [7].

Table 3: Compound Specifications Across Suppliers

SupplierPurity (%)Storage ConditionsPackage SizeMolecular Formula
Synthonix Corporation95RefrigeratorCustomC₂₂H₂₄FN₃O₃
ChemShuttle952–8°CIn stockC₂₂H₂₄FN₃O₃
Enke Pharmatech98Room temperature1–25 kgC₂₂H₂₄FN₃O₃
Laibo Chem≥95Not specified1gC₂₂H₂₄FN₃O₃

Properties

CAS Number

870281-85-9

Product Name

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

IUPAC Name

tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28)/t16-/m0/s1

InChI Key

QFOZQYXYXFTQNB-INIZCTEOSA-N

SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.